N-(benzylcarbamothioyl)-2-methylbenzamide
Description
N-(Benzylcarbamothioyl)-2-methylbenzamide is a thiourea-functionalized benzamide derivative characterized by a benzylcarbamothioyl group (-NH-C(=S)-NH-Benzyl) attached to the 2-methylbenzamide core. Thiourea derivatives are of significant interest in medicinal chemistry due to their ability to engage in hydrogen bonding and metal coordination, which often correlates with bioactivity such as antimicrobial, anticancer, or enzyme inhibitory effects .
Properties
IUPAC Name |
N-(benzylcarbamothioyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-5-6-10-14(12)15(19)18-16(20)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJIRGSYJFNHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamothioyl)-2-methylbenzamide typically involves the condensation of benzyl isothiocyanate with 2-methylbenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Cyclization Reactions to Heterocyclic Systems
Thiourea derivatives like N-(benzylcarbamothioyl)-2-methylbenzamide undergo intramolecular cyclization under basic or thermal conditions to form heterocycles:
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Benzothiazole Formation : In the presence of bases (e.g., DBU), the thiourea moiety facilitates nucleophilic attack by the aromatic amine group, forming benzothiazoles. For example, analogous compounds generate 1,3-thiazine-2,4-dithiones under microwave irradiation (7–12 min, yields >80%) .
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Quinazolinone Derivatives : Reaction with carbon disulfide or aryl isothiocyanates promotes cyclization to 2-thioxoquinazolin-4(1H)-ones, as observed in related thiourea systems (Scheme 1) .
Mechanistic Pathway :
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Deprotonation of the thiourea NH group by a base.
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Intramolecular nucleophilic attack by the sulfur atom on the adjacent carbonyl carbon.
Table 1 : Cyclization Conditions and Yields for Analogous Thioureas
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 1-Aroyl-3-aryl thioureas | KOH, microwave (7 min) | 1,3-Thiazine-2,4-dithiones | 85–92 | |
| 1-(2-Haloaroyl)-3-aryl | DBU, 80°C | 2-Thioxoquinazolin-4(1H)-one | 78 |
Hydrolysis of the Amide and Thiourea Moieties
The compound undergoes hydrolysis under acidic or basic conditions:
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Amide Hydrolysis : The 2-methylbenzamide group is cleaved in acidic media (pH 0–3) via a concerted mechanism involving water-assisted nucleophilic attack on the carbonyl carbon . Optimal rates occur in the neutral form of the amide, consistent with experimental pH profiles .
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Thiourea Degradation : Strong acids (e.g., H₂SO₄) or bases decompose the thiourea group, releasing H₂S or forming disulfides .
Key Observations :
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Hydrolysis of the amide group is slower compared to imide derivatives due to reduced electrophilicity at the carbonyl .
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Thiourea hydrolysis is inhibited in non-polar solvents but accelerates in protic media .
Reactivity with Electrophiles and Metals
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Azo/Diazo Compounds : The thiourea reacts with diazonium salts to generate toxic gases (e.g., N₂, H₂S) .
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Metal Coordination : The sulfur and carbonyl oxygen atoms act as bidentate ligands for transition metals (e.g., Ni²⁺, Cu²⁺), forming stable complexes. For example, analogous benzoyl thioureas coordinate via S and O atoms, yielding square-planar complexes .
Table 2 : Metal Complexation of Thiourea Derivatives
| Ligand | Metal | Geometry | Application | Source |
|---|---|---|---|---|
| N-Benzoyl-N'-aryl thiourea | Ni²⁺ | Square-planar | Catalysis | |
| 1-Aroyl-3-aryl thiourea | Cu²⁺ | Tetrahedral | Antimicrobial agents |
Reactions with Dehydrating Agents
Treatment with P₂O₅ or SOCl₂ converts the amide group into a nitrile via dehydration :
This reaction is critical for synthesizing nitrile derivatives from amides .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that N-(benzylcarbamothioyl)-2-methylbenzamide exhibits significant antimicrobial properties. For instance, its platinum(II) complex has been synthesized and evaluated for antimicrobial activity, showing promising results against various bacterial strains. The study employed methods such as crystal structure analysis and Hirshfeld surface analysis to confirm the compound's efficacy .
Antiviral Properties
This compound has also been investigated for its antiviral potential. A class of derivatives similar to this compound has demonstrated broad-spectrum activity against enveloped viruses, including strains resistant to common antiviral medications like acyclovir. The mechanism of action is believed to involve disruption of the viral envelope, thereby inhibiting virus-cell fusion .
Corrosion Inhibition
This compound and its metal complexes have been extensively studied as corrosion inhibitors. Research has shown that these compounds can effectively inhibit corrosion in mild steel exposed to acidic environments. For example, a study on copper(II) and nickel(II) complexes derived from this compound revealed that they act as anodic-type inhibitors, with inhibition efficiency increasing with concentration .
| Compound | Metal Complex | Inhibition Efficiency | Test Medium |
|---|---|---|---|
| This compound | Cu(II) | High | 1M HCl |
| This compound | Ni(II) | Moderate | 1M HCl |
Synthesis and Characterization
The synthesis of this compound involves a condensation reaction that can yield various derivatives with altered biological activities. Characterization techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the synthesized compounds .
Case Studies
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the antimicrobial effectiveness of the platinum(II) complex containing this compound against multiple bacterial strains. The results indicated a strong correlation between the structural features of the compound and its biological activity .
- Corrosion Inhibition Research : In another significant research effort, the corrosion inhibition properties of this compound were evaluated in acidic media using potentiodynamic polarization techniques. The findings suggested that the thiourea derivatives exhibited higher inhibition efficiencies compared to their parent ligands due to their larger molecular size, which enhances adsorption on metal surfaces .
Mechanism of Action
The mechanism by which N-(benzylcarbamothioyl)-2-methylbenzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and metal ions. The thiourea moiety can coordinate with metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological activity.
Comparison with Similar Compounds
N-(Benzo[d]thiazol-2-ylcarbamothioyl)-2/4-Substituted Benzamides
Structural Differences :
- The benzothiazole ring replaces the benzyl group in the carbamothioyl moiety, introducing a heterocyclic system with enhanced aromaticity and electron-withdrawing properties.
- Substitutions at the 2- or 4-position of the benzamide core modulate electronic and steric effects.
Bioactivity :
Key Advantages :
- The benzothiazole moiety enhances metabolic stability and target affinity compared to benzyl derivatives.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Structural Differences :
- Features an anthraquinone group instead of the benzylcarbamothioyl group, providing a planar, conjugated system suitable for π-π stacking.
Key Advantages :
- The anthraquinone moiety stabilizes transition states in catalysis, a feature absent in simpler benzylcarbamothioyl derivatives.
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide
Structural Differences :
Bioactivity :
Key Advantages :
- Hydroxy and methoxy groups improve pharmacokinetic properties, such as oral bioavailability.
N-(Cyclohexanecarbonyl)-2-hydroxybenzamide
Structural Differences :
- Replaces the benzylcarbamothioyl group with a cyclohexanecarbonyl group, introducing aliphatic hydrophobicity.
Comparative Data Tables
Critical Analysis of Structural and Functional Trends
- Thiourea vs. Amide Linkages : Thiourea derivatives (e.g., benzothiazolylcarbamothioyl) exhibit stronger hydrogen-bonding interactions than amides, enhancing bioactivity but reducing metabolic stability .
- Aromatic vs. Aliphatic Substituents: Anthraquinone and benzothiazole groups improve catalytic and antimicrobial performance, respectively, compared to aliphatic cyclohexanecarbonyl derivatives .
- Synthetic Efficiency : Acid chlorides generally provide higher yields (>90%) than coupling agents like DCC, critical for scaling up production .
Biological Activity
N-(Benzylcarbamothioyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with benzylamine and thiourea derivatives. The resulting compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity.
Anticancer Activity
Research indicates that derivatives of benzamide, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study highlighted the cytotoxic effects against K562 leukemia cells, demonstrating a moderate suppression of cell proliferation with IC50 values ranging from 10 to 25 µM .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes associated with neurodegenerative diseases. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is critical in the treatment of Alzheimer's disease. The IC50 values for AChE inhibition were reported to be competitive with standard inhibitors like donepezil .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. In one study, the compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) in the range of 15-30 µg/mL .
Interaction with Biological Targets
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets. Molecular docking studies suggest that the compound binds effectively to active sites on enzymes and receptors involved in cancer progression and neurodegenerative pathways. For instance, it has been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of benzamide derivatives. Modifications in the substituents on the benzene ring significantly affect their potency and selectivity against target enzymes. The presence of the thioamide group enhances binding affinity and biological activity compared to non-thioamide counterparts .
Case Studies
- Anticancer Efficacy : A study involving a series of benzamide derivatives, including this compound, revealed that compounds with thioamide functionalities exhibited enhanced cytotoxicity against various cancer cell lines compared to their amide counterparts.
- Neuroprotective Effects : Another investigation assessed the neuroprotective potential of this compound in models of Alzheimer's disease, where it showed significant inhibition of AChE activity, suggesting its utility in cognitive enhancement therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
